10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound known for its role as an ionizable cationic lipid. This compound is utilized in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo . It is particularly significant in the field of drug delivery and vaccine development, including COVID-19 vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, typically starting with the preparation of the nonanamido and nonadecane-1,19-diyl bis(2-hexyloctanoate) moieties. These are then coupled with the dimethylamino propyl group under controlled conditions. The reaction conditions often involve the use of organic solvents like chloroform and ethanol, and the reactions are carried out at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The compound is typically produced in bulk and stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .
Scientific Research Applications
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Plays a role in the delivery of genetic material into cells, facilitating gene editing and therapy.
Medicine: Integral in the development of lipid nanoparticles for mRNA and siRNA delivery, crucial for vaccine development and targeted drug delivery.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles facilitate the delivery of genetic material into cells by merging with the cell membrane, releasing the encapsulated material into the cytoplasm. The molecular targets and pathways involved include the activation of the innate immune response and the modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate: Another ionizable cationic lipid used in vaccine development and gene therapy.
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: Similar in structure and function, used in lipid nanoparticle formation.
Uniqueness
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is unique due to its specific structure that allows for efficient encapsulation and delivery of genetic material. Its ionizable nature at physiological pH enhances its ability to merge with cell membranes, making it highly effective in drug delivery and vaccine applications .
Properties
Molecular Formula |
C61H120N2O5 |
---|---|
Molecular Weight |
961.6 g/mol |
IUPAC Name |
[10-[3-(dimethylamino)propyl-nonanoylamino]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C61H120N2O5/c1-8-13-18-23-32-41-51-59(64)63(53-44-52-62(6)7)58(49-39-30-26-24-28-33-42-54-67-60(65)56(45-35-19-14-9-2)46-36-20-15-10-3)50-40-31-27-25-29-34-43-55-68-61(66)57(47-37-21-16-11-4)48-38-22-17-12-5/h56-58H,8-55H2,1-7H3 |
InChI Key |
JTXVHIZTAIQMQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.